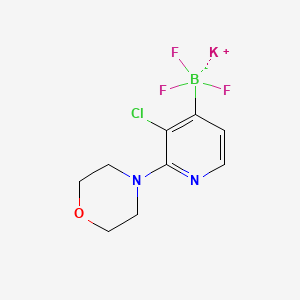

Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate

Description

BenchChem offers high-quality Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;(3-chloro-2-morpholin-4-ylpyridin-4-yl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BClF3N2O.K/c11-8-7(10(12,13)14)1-2-15-9(8)16-3-5-17-6-4-16;/h1-2H,3-6H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAGCOKTOFVSMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C(=NC=C1)N2CCOCC2)Cl)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BClF3KN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate?

An In-Depth Technical Guide to Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate: A Modern Reagent for Suzuki-Miyaura Cross-Coupling

Executive Summary

The relentless pursuit of novel molecular architectures in drug discovery necessitates robust and versatile synthetic tools. Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate emerges as a specialized, yet highly valuable, building block within the broader class of potassium organotrifluoroborate salts. These reagents have gained significant traction as superior alternatives to traditional boronic acids and esters for palladium-catalyzed cross-coupling reactions. Their remarkable stability to air and moisture, crystalline nature, and predictable reactivity address many of the challenges that plague their predecessors.[1][2] This guide provides a comprehensive technical overview of Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate, detailing its chemical context, synthesis, and core application in the Suzuki-Miyaura reaction, with a focus on the practical insights required by researchers in medicinal chemistry and process development.

The Strategic Advantage of Potassium Organotrifluoroborates

For decades, boronic acids and their ester derivatives have been the workhorses of C-C bond formation via the Suzuki-Miyaura reaction.[2] However, their utility is often compromised by inherent limitations.

-

Boronic Acids: Frequently difficult to purify, with uncertain stoichiometry due to the spontaneous formation of cyclic boroxine anhydrides. Many are also prone to degradation via protodeboronation upon storage, reducing their shelf-life and reaction efficiency.[2][3]

-

Boronate Esters: While generally more stable than boronic acids, they suffer from lower atom economy and can be challenging to prepare and purify.[2]

Potassium organotrifluoroborates (KF₃BRs) were introduced as a solution to these problems.[4] Their tetracoordinate boron center renders them exceptionally stable to both air and moisture, allowing for indefinite storage without degradation.[1][5] This stability means that the carbon-boron bond is effectively "masked" and can withstand a variety of reaction conditions, only to be unveiled for cross-coupling when desired.[3][6]

Chemical Identity: Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate

This specific reagent combines several features of high value in medicinal chemistry: a substituted pyridine core, a morpholino group to enhance physicochemical properties, and a chloro substituent for electronic modulation.[7][8] Its primary role is to serve as a nucleophilic partner for introducing the 3-chloro-2-morpholinopyridine moiety into a target molecule.

| Property | Value | Source |

| CAS Number | 1704704-32-4 | [9] |

| Molecular Formula | C₉H₁₁BClF₃N₂O | [9] |

| Molecular Weight | 282.46 g/mol | [9] |

| Appearance | Typically a white to off-white crystalline powder | |

| Precursor | (3-chloro-2-morpholinopyridin-4-yl)boronic acid (CAS: 957061-04-0) | [10][11] |

Synthesis and Quality Control

The General Path to Potassium Aryltrifluoroborates

The synthesis of potassium organotrifluoroborates is a robust and straightforward process, which is a key factor in their widespread adoption. The most common and reliable method involves the conversion of a corresponding boronic acid or boronate ester precursor with an inexpensive and readily available fluorinating agent, potassium hydrogen fluoride (KHF₂).[3][6][12]

-

Causality of Reagent Choice: The use of KHF₂ is critical. It provides the fluoride ions necessary to form the stable tetracoordinate trifluoroborate anion while the potassium cation serves as the counterion, leading to the precipitation of the crystalline salt from suitable solvents like methanol or acetone/water mixtures. This precipitation drives the reaction to completion and provides a simple, non-chromatographic method of purification.

Proposed Synthesis Workflow

The synthesis of Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate would logically proceed from its corresponding boronic acid.

Caption: The Suzuki-Miyaura catalytic cycle featuring in-situ trifluoroborate activation.

Field-Proven Experimental Protocol

This protocol provides a robust starting point for coupling Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for challenging substrates.

Objective: Synthesize a biaryl product via Suzuki-Miyaura coupling.

Materials:

-

Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate (1.2 equiv)

-

Aryl Bromide (Ar-Br) (1.0 equiv)

-

Pd(dppf)Cl₂ (Palladium(II) dichlorobis(diphenylphosphino)ferrocene) (3 mol%)

-

Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Protocol:

-

Inert Atmosphere: To an oven-dried reaction vessel, add the aryl bromide, Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate, Pd(dppf)Cl₂, and Cs₂CO₃.

-

Degassing: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is crucial to prevent oxidation of the Pd(0) active catalyst.

-

Solvent Addition: Add the degassed dioxane and water solvent mixture via syringe. The use of a biphasic system is common and often beneficial for these couplings. [13]4. Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Significance and Applications in Drug Discovery

The structural motifs within this reagent are highly relevant to modern medicinal chemistry.

-

2-Aminopyridines: The 2-morpholinopyridine core is a bioisostere of a 2-aminopyridine, a privileged structure known for its ability to form key hydrogen bond interactions with protein targets, particularly kinases.

-

Morpholine Group: The inclusion of a morpholine ring is a common strategy to improve aqueous solubility, reduce metabolic liability, and enhance the overall pharmacokinetic profile of a drug candidate. [14]* Chloro Substituent: The chlorine atom can serve multiple purposes. It can act as a blocking group to prevent metabolism at that position, or its electronic properties can be used to fine-tune the pKa of the pyridine nitrogen, influencing binding affinity and cell permeability. [7] By using this reagent, drug discovery teams can efficiently synthesize libraries of complex molecules containing this desirable scaffold, accelerating the structure-activity relationship (SAR) studies needed to identify potent and selective drug candidates. [14]

References

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]

-

Organic Chemistry Portal. Synthesis of aryltrifluoroborates. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. Synthesis of alkyltrifluoroborates. Organic Chemistry Portal. [Link]

-

Amerigo Scientific. Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate ,98%. Amerigo Scientific. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

-

Thompson, A. E., et al. (2009). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. Tetrahedron Letters, 50(17), 1843-1845. [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

-

Jayachandran, B., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

-

Pharmaffiliates. 3-Chloro-2-morpholinopyridine-4-boronic Acid. Pharmaffiliates. [Link]

-

Organic Syntheses. Tetrabutylammonium (4-fluorophenyl)trifluoroborate. Organic Syntheses. [Link]

-

Hinkelmann, R., & Jäschke, A. (2016). Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks. Molecules, 21(8), 1030. [Link]

-

Thompson, A. E., et al. (2009). Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates. ResearchGate. [Link]

-

Popiołek, Ł., et al. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 27(21), 7258. [Link]

-

GlobalChemMall. (3-chloro-2-morpholin-4-ylpyridin-4-yl)boronic acid. GlobalChemMall. [Link]

-

Whitty, A., et al. (2019). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 62(17), 7795-7818. [Link]

-

Lead Sciences. (2-Morpholinopyridin-4-yl)boronic acid. Lead Sciences. [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. potassiuM (3-chloro-2-Morpholinopyridin-4-yl)trifluoroborate | 1704704-32-4 [amp.chemicalbook.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. m.globalchemmall.com [m.globalchemmall.com]

- 12. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 13. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate

An In-Depth Technical Guide to Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary and Introduction

Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate (CAS No. 1704704-32-4) is a specialized heterocyclic organoboron compound.[1][2] As a member of the potassium organotrifluoroborate family, it offers significant advantages over traditional boronic acids, including enhanced stability to air and moisture, making it a robust and reliable reagent in complex synthetic applications.[3][4][5] Its structure, incorporating a chloro-substituted pyridine core, a morpholine moiety, and a reactive trifluoroborate group, positions it as a highly valuable building block in medicinal chemistry. The pyridine and morpholine scaffolds are prevalent in numerous FDA-approved drugs, and the chloro-substituent provides a versatile handle for further functionalization, primarily through cross-coupling reactions.[6]

This guide provides a comprehensive overview of the known physical and chemical properties, a proposed synthetic pathway, and a detailed exploration of its application in Suzuki-Miyaura cross-coupling—a cornerstone of modern drug discovery.[3][7] Furthermore, it outlines detailed protocols for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and best practices for handling and storage, ensuring both experimental success and operational safety.

Section 2: Physicochemical and Structural Properties

The compound's utility is underpinned by its distinct chemical identity. While extensive experimental data for this specific molecule is not widely published, its core properties can be summarized based on supplier information and the general characteristics of its chemical class.

Table 1: Physicochemical Properties of Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate

| Property | Value | Source |

| CAS Number | 1704704-32-4 | [1][2][8] |

| Molecular Formula | C₉H₁₀BClF₃KN₂O | [1] |

| Molecular Weight | 304.55 g/mol | Calculated |

| Appearance | Assumed to be a white to off-white solid, typical for this class of compounds. | Inferred |

| Purity | Commercially available with ≥95% or ≥98% purity. | [1][9][10] |

| Melting Point | Not publicly available. | |

| Solubility | Poor solubility in nonpolar organic solvents; typically soluble in polar solvents like water, methanol, or DMSO. | Inferred from class properties[11] |

| Stability | Generally stable to air and moisture at room temperature.[3][4][5] | Inferred from class properties |

Structural Representation

The molecule's structure is key to its reactivity. The tetracoordinate boron atom, bonded to three fluorine atoms and one carbon atom of the pyridine ring, renders the C-B bond stable until activated under specific catalytic conditions.[3]

Caption: Chemical structure of Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate.

Section 3: Synthesis, Mechanism, and Stability

Proposed Synthesis

Potassium organotrifluoroborates are most commonly and conveniently synthesized from their corresponding boronic acids or boronate esters by treatment with potassium hydrogen fluoride (KHF₂).[3][4][12] This process involves the displacement of the hydroxyl or alkoxy groups on the boron atom with fluoride ions to form the stable tetracoordinate trifluoroborate salt.

The precursor, (3-chloro-2-morpholinopyridin-4-yl)boronic acid, would likely be synthesized via a metal-halogen exchange from a di-halogenated pyridine precursor, followed by borylation with a trialkyl borate and subsequent hydrolysis.

Caption: Plausible synthetic workflow for the target compound from a suitable precursor.

Causality of Reagent Choice

-

KHF₂: This reagent serves as an inexpensive and effective fluoride source. It reacts with the boronic acid to form the trifluoroborate anion and water, driving the reaction to completion.[3] The resulting potassium salt often precipitates from the reaction mixture, simplifying purification.

Inherent Stability

The exceptional stability of potassium organotrifluoroborates compared to boronic acids stems from the tetracoordinate nature of the boron atom.[13] This configuration protects the carbon-boron bond from premature degradation (e.g., protodeboronation) under a wide range of reaction conditions, allowing for its use in multi-step syntheses where a boronic acid might not survive.[3][4]

Section 4: Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound in drug development is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][5] This reaction is one of the most powerful methods for forming carbon-carbon bonds between sp²-hybridized carbon atoms, essential for constructing the complex scaffolds of modern pharmaceuticals.

Mechanism and Role of the Trifluoroborate

The trifluoroborate salt acts as a stable "pro-drug" for the active boronic acid. Under the basic conditions of the Suzuki-Miyaura reaction, the trifluoroborate is slowly hydrolyzed to release the catalytically active tricoordinate boronic acid or a related boronate species, which then enters the catalytic cycle.

Sources

- 1. aceschem.com [aceschem.com]

- 2. guidechem.com [guidechem.com]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 8. potassiuM (3-chloro-2-Morpholinopyridin-4-yl)trifluoroborate | 1704704-32-4 [amp.chemicalbook.com]

- 9. Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate : 연구용시약 아펙스 [apextraders.co.kr]

- 10. Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate ,98% - Amerigo Scientific [amerigoscientific.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 13. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and characterization of Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate

An In-Depth Technical Guide to the Synthesis and Characterization of Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate

Abstract

Potassium organotrifluoroborate salts have emerged as indispensable reagents in modern organic synthesis, prized for their exceptional stability, ease of handling, and broad reactivity, particularly in palladium-catalyzed cross-coupling reactions.[1][2] Unlike their boronic acid counterparts, which can be prone to decomposition and difficult to purify, organotrifluoroborates are generally crystalline, air- and moisture-stable solids, making them ideal for a wide range of synthetic applications, including the construction of complex molecular architectures in drug discovery.[3] This guide provides a comprehensive technical overview of a plausible synthetic pathway for Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate, a highly functionalized heterocyclic building block. We will detail a proposed multi-step synthesis, outline rigorous characterization protocols, and discuss the scientific rationale behind the chosen methodologies.

Introduction: The Utility of Heterocyclic Potassium Organotrifluoroborates

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, enabling the convergent synthesis of biaryls and other conjugated systems.[4] The choice of organoboron reagent is critical to the success of this reaction. While boronic acids and their esters are widely used, they possess inherent limitations, such as potential instability and a tendency to undergo protodeboronation.[1][5]

Potassium organotrifluoroborates (K-O-TFs) offer a robust solution to these challenges.[2] The tetracoordinate boron center, stabilized by three fluorine atoms, renders the C-B bond inert to a variety of reaction conditions, including strongly oxidative or basic environments. This "masked" reactivity allows for extensive functionalization of the organic framework before the C-B bond is activated under the specific conditions of the cross-coupling reaction.[2][4]

The target molecule, Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate, incorporates several key features valuable for medicinal chemistry: a pyridine core, a morpholine substituent known to improve pharmacokinetic properties, and a strategically placed chlorine atom, all attached to the versatile trifluoroborate handle. This structure represents a valuable building block for generating libraries of complex molecules for biological screening.

Proposed Synthetic Pathway

As no direct published synthesis for the title compound is readily available, we propose a logical and robust multi-step pathway based on well-established, analogous transformations in organic chemistry. The overall strategy involves the synthesis of a key intermediate, 4-bromo-3-chloro-2-morpholinopyridine, followed by a Miyaura borylation and subsequent conversion to the target potassium trifluoroborate salt.

Figure 1: Proposed three-step synthetic workflow for the target compound.

Step 1: Synthesis of 3-Chloro-4-bromo-2-morpholinopyridine

Rationale: The synthesis begins with a commercially available or readily synthesized starting material, 2,3-dichloro-4-bromopyridine. The chlorine atom at the 2-position of a pyridine ring is significantly more activated towards nucleophilic aromatic substitution (SNAr) than the chlorine at the 3-position due to the electron-withdrawing effect of the ring nitrogen. This regioselectivity allows for the selective introduction of the morpholine moiety.

Protocol:

-

To a solution of 2,3-dichloro-4-bromopyridine (1.0 equiv) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dioxane, add morpholine (1.2 equiv).

-

Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 equiv) or diisopropylethylamine (DIPEA), to act as a scavenger for the HCl generated during the reaction.

-

Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the intermediate, 3-chloro-4-bromo-2-morpholinopyridine.

Step 2: Synthesis of (3-Chloro-2-morpholinopyridin-4-yl)boronic acid pinacol ester

Rationale: The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that converts aryl halides into aryl boronate esters. This reaction is highly efficient and tolerates a wide variety of functional groups. The resulting boronic acid pinacol ester is a stable, easily handled intermediate for the final conversion step.

Protocol:

-

In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-chloro-4-bromo-2-morpholinopyridine (1.0 equiv), bis(pinacolato)diboron (B₂(pin)₂, 1.1 equiv), and a base such as potassium acetate (KOAc, 3.0 equiv).

-

Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), typically at 2-5 mol%.

-

Add a dry, degassed solvent like dioxane or toluene.

-

Heat the mixture to 80-110 °C for several hours. Monitor the reaction progress by GC-MS or LC-MS.

-

Once the reaction is complete, cool the mixture, filter it through a pad of Celite to remove the palladium catalyst, and rinse with ethyl acetate.

-

Concentrate the filtrate in vacuo. The crude boronate ester can often be carried forward to the next step without extensive purification, or it can be purified by column chromatography.

Step 3: Conversion to Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate

Rationale: This is the final and defining step. The conversion of an organoboronate ester to its corresponding potassium organotrifluoroborate is a straightforward and high-yielding process.[1] It involves the treatment of the boronate ester with an aqueous solution of potassium hydrogen fluoride (KHF₂), which serves as the fluoride source.[6][7]

Protocol:

-

Dissolve the crude or purified (3-chloro-2-morpholinopyridin-4-yl)boronic acid pinacol ester (1.0 equiv) in a suitable solvent mixture, such as acetone/water or methanol/water.

-

Prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, ~4.0 equiv). Caution: KHF₂ is corrosive and toxic; handle with appropriate personal protective equipment (PPE).

-

Add the KHF₂ solution to the solution of the boronate ester and stir vigorously at room temperature.

-

A precipitate of the potassium trifluoroborate salt should form over time (typically 1-2 hours). The reaction progress can be monitored by the disappearance of the starting material.

-

Once precipitation is complete, collect the solid product by vacuum filtration.

-

Wash the filter cake sequentially with cold water and then a cold organic solvent like diethyl ether or acetone to remove impurities.

-

Dry the resulting white to off-white crystalline solid under high vacuum to yield the final product.

Characterization of the Final Product

Rigorous characterization is essential to confirm the identity and purity of the synthesized Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate.

Figure 2: Standard characterization techniques for the final product.

Spectroscopic Data

The following table summarizes the expected data from various analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyridine ring proton, and two distinct sets of signals for the morpholine protons (those adjacent to oxygen and those adjacent to nitrogen). The integration should match the number of protons. |

| ¹³C NMR | Resonances for all unique carbon atoms in the pyridine and morpholine rings. The carbon atom attached to the boron will appear as a broad signal due to quadrupolar relaxation. |

| ¹⁹F NMR | A characteristic broad singlet is expected in the range of -135 to -145 ppm, typical for organotrifluoroborate salts.[8][9] |

| ¹¹B NMR | A broad signal or a quartet (due to coupling with fluorine) is expected around 3-6 ppm, confirming the tetracoordinate boron center.[9] |

| High-Resolution Mass Spectrometry (HRMS-ESI⁻) | The analysis in negative ion mode should detect the trifluoroborate anion. The calculated m/z for the [M-K]⁻ anion (C₉H₁₀BClF₃N₂O)⁻ would be the primary confirmation of the molecular formula. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C=C, C=N (aromatic), C-O-C (ether), and strong B-F stretching vibrations (typically in the 950-1100 cm⁻¹ region). |

Physical Properties

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be high (>200 °C), typical for salt-like compounds. |

| Solubility | Sparingly soluble in common organic solvents like dichloromethane and ethyl acetate; more soluble in polar solvents like DMSO, methanol, or water. |

Applications and Future Outlook

Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate is a bespoke building block designed for use in Suzuki-Miyaura cross-coupling reactions.[1][10] Its utility lies in its ability to be coupled with a diverse range of aryl or heteroaryl halides and triflates, providing rapid access to complex, drug-like molecules. The presence of the chloro and morpholino substituents offers additional points for diversification or for modulating the physicochemical properties of the final compounds. This reagent is particularly valuable for research scientists in medicinal chemistry and materials science who require stable, easy-to-handle intermediates for constructing novel molecular entities.

References

-

Batey, R. A., et al. (2009). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. PMC - NIH. Available at: [Link]

-

Molander, G. A., & Brown, A. R. (2012). Functionalization and Suzuki-Miyaura cross-coupling of potassium organotrifluoroborates. University of Pennsylvania. Available at: [Link]

-

Molander, G. A., & Figueroa, R. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. Available at: [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. Available at: [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. Available at: [Link]

-

Douglas, J. J., et al. (2021). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. PMC - NIH. Available at: [Link]

-

Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH. Available at: [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. Available at: [Link]

-

Pertusati, F., et al. (2011). One-Pot Syntheses of Tetrabutylammonium Organotrifluoroborates from Boronic Acids. Organic Syntheses. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of alkyltrifluoroborates. Organic Chemistry Portal. Available at: [Link]

-

Molander, G. A., et al. (2014). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC - NIH. Available at: [Link]

Sources

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate has emerged as a compound of significant interest, embodying the convergence of several privileged substructures: a pyridine core, a morpholine moiety, and a highly stable and versatile trifluoroborate functional group. This technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties and synthesis to its applications as a key building block in the development of novel therapeutics, particularly in the context of Suzuki-Miyaura cross-coupling reactions and its relevance to critical signaling pathways in oncology.

The pyridine ring is a ubiquitous heterocycle in a vast number of approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The morpholine group is another crucial pharmacophore, often introduced to enhance aqueous solubility, improve metabolic stability, and modulate the pharmacokinetic properties of a drug candidate.[3][4] When combined, the morpholinopyridine scaffold represents a powerful platform for interrogating a range of biological targets. The addition of the potassium trifluoroborate functionality further enhances the utility of this molecule, offering a stable, crystalline, and easy-to-handle alternative to more labile boronic acids for use in carbon-carbon bond-forming reactions.

Physicochemical Properties and Molecular Structure

Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate is a white to off-white solid that exhibits the characteristic stability of potassium trifluoroborate salts. Unlike their boronic acid counterparts, which can be prone to dehydration to form cyclic boroxines, potassium trifluoroborates are generally stable to air and moisture, facilitating their storage and handling in a laboratory setting.

| Property | Value | Source |

| CAS Number | 1704704-32-4 | , |

| Molecular Formula | C9H10BClF3KN2O | |

| Molecular Weight | 308.55 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in polar organic solvents such as acetone and acetonitrile. | |

| Stability | Air and moisture stable. |

Molecular Structure:

Caption: Proposed synthetic workflow for Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate.

Step-by-Step Methodology (Hypothetical Protocol)

-

Synthesis of 4-(3-chloro-4-iodopyridin-2-yl)morpholine (Intermediate 1):

-

To a solution of 2,3-dichloro-4-iodopyridine in a suitable aprotic solvent (e.g., DMF or NMP), add morpholine and a non-nucleophilic base (e.g., K2CO3 or Cs2CO3).

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

-

-

Synthesis of 4-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine (Intermediate 2):

-

In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine 4-(3-chloro-4-iodopyridin-2-yl)morpholine, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., potassium acetate) in an anhydrous solvent (e.g., dioxane or toluene).

-

Heat the mixture to a temperature typically between 80 °C and 110 °C and stir until the starting material is consumed.

-

After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

The resulting boronate ester can be purified by chromatography or used directly in the next step.

-

-

Synthesis of Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate (Final Product):

-

Dissolve the crude or purified boronate ester in a suitable solvent such as methanol or a mixture of THF and water.

-

Add an aqueous solution of potassium hydrogen fluoride (KHF2) to the reaction mixture.

-

Stir the mixture at room temperature for a specified period, during which the potassium trifluoroborate salt will precipitate.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether or acetone), and dry under vacuum to yield the final product.

-

Core Application: Suzuki-Miyaura Cross-Coupling

The primary and most powerful application of potassium organotrifluoroborates is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. The stability and ease of handling of potassium trifluoroborates make them superior coupling partners compared to boronic acids in many instances.

Mechanistic Rationale

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organotrifluoroborate is activated by a base, leading to the formation of a more reactive organoboron species that transfers its organic group to the palladium center, displacing the halide. The exact mechanism of activation of the trifluoroborate is complex and can involve hydrolysis to the corresponding boronic acid.

-

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Relevance in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway

The morpholinopyridine scaffold is a key structural feature in a number of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers. Consequently, the development of inhibitors targeting key nodes in this pathway is a major focus of oncology drug discovery.

Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate serves as a valuable building block for the synthesis of libraries of potential PI3K/Akt/mTOR inhibitors. Through Suzuki-Miyaura cross-coupling, a diverse range of aryl and heteroaryl groups can be introduced at the 4-position of the pyridine ring, allowing for the systematic exploration of the structure-activity relationship (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential point of intervention.

Conclusion

Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate is a highly valuable and versatile building block for drug discovery and development. Its unique combination of a privileged morpholinopyridine scaffold and a stable, reactive trifluoroborate handle makes it an ideal substrate for the synthesis of complex molecules through Suzuki-Miyaura cross-coupling. The relevance of the core structure to important therapeutic targets, such as the PI3K/Akt/mTOR pathway, underscores its potential for the rapid generation of novel drug candidates with improved pharmacological properties. As the demand for efficient and robust synthetic methodologies in medicinal chemistry continues to grow, the utility of well-designed, multifunctional building blocks like Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate will undoubtedly increase.

References

-

Juric, D., et al. (2015). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. Cancer Discovery, 5(4), 356-365. Available at: [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. Available at: [Link]

- Hennessy, E. J., & Buchwald, S. L. (2003). A General and Mild Copper-Catalyzed Synthesis of Diaryl Ethers. Organic Letters, 5(5), 719–722.

-

Butters, M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(36), 14870–14881. Available at: [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. Available at: [Link]

-

Saleem, M., et al. (2023). PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. Molecular Cancer, 22(1), 138. Available at: [Link]

-

Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Available at: [Link]

-

Molander, G. A., et al. (2007). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 72(19), 7401–7405. Available at: [Link]

-

Tew, G. W., et al. (2023). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. International Journal of Molecular Sciences, 24(3), 2295. Available at: [Link]

-

Ali, A., et al. (2022). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Current Drug Targets, 23(11), 1081-1095. Available at: [Link]

-

Vitaku, E., et al. (2014). Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry, 57(1), 17-31. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyridine Derivatives in Modern Drug Discovery. Available at: [Link]

-

Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. Drug development & registration, 12(2), 5-13. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Pyridine and Its Derivatives: Synthesis, Properties and Applications. Available at: [Link]

Sources

- 1. Silane, trichlorofluoro- | Cl3FSi | CID 139862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aceschem.com [aceschem.com]

- 3. Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate : 연구용시약 아펙스 [apextraders.co.kr]

- 4. Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate ,98% - Amerigo Scientific [amerigoscientific.com]

Solubility Profile of Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate in Common Laboratory Solvents: A Methodological Whitepaper

An in-depth technical guide by a Senior Application Scientist.

Executive Summary

The aqueous and organic solubility of a chemical entity is a critical determinant of its utility, influencing everything from reaction kinetics in synthetic chemistry to bioavailability in drug development. This guide provides a comprehensive, method-first approach to characterizing the solubility profile of a novel compound, using Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate as a representative case study. Due to the absence of this specific molecule in public domain literature, this whitepaper establishes a robust framework for how such a characterization should be executed. We present detailed protocols for determining both kinetic and thermodynamic solubility, explain the scientific rationale behind the choice of analytical methods, and offer a template for data interpretation and presentation. The methodologies described herein are designed to be self-validating and are grounded in authoritative principles of physical and analytical chemistry, providing researchers with a reliable roadmap for assessing any new chemical entity.

Introduction to the Analyte and the Importance of Solubility

Characterizing the Target Compound

Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate is a potassium organotrifluoroborate salt. Based on its nomenclature, the core structure is a substituted pyridine ring, suggesting its potential application as a stable, solid-phase reagent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. Organotrifluoroborate salts are increasingly favored in synthesis due to their enhanced stability to air and moisture compared to boronic acids. The solubility of this reagent is paramount; it dictates the choice of reaction solvent, influences reaction rates, and impacts purification strategies.

Why Solubility is a Cornerstone of Chemical Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter. In drug discovery, poor aqueous solubility is a major cause of compound attrition, leading to low bioavailability and challenging formulation development. For synthetic chemistry, solubility dictates the feasibility of a reaction in a given solvent system, affecting concentration, stoichiometry, and downstream processing. Therefore, a thorough understanding of a compound's solubility profile across a range of relevant solvents is not merely supplementary data—it is a critical prerequisite for successful development.

Methodology for Solubility Determination: A Dual-Pronged Approach

A comprehensive solubility assessment requires distinguishing between two key parameters: kinetic solubility and thermodynamic solubility.

-

Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a stock solution (typically in DMSO) upon addition to an aqueous buffer. It is a high-throughput screening method that reflects the challenges of dissolving a compound rapidly.

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is the "gold standard" measurement, determined by allowing the compound to equilibrate with the solvent over an extended period.

The following diagram illustrates the decision workflow for solubility assessment.

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Experimental Protocols

Protocol for Thermodynamic Solubility (Shake-Flask Method)

This protocol is the definitive method for determining equilibrium solubility and is based on the principles outlined by Higuchi and Connors.

Rationale: The "shake-flask" method ensures that the system reaches true thermodynamic equilibrium by providing sufficient time and energy (agitation) for the dissolution process to max out. Using a sensitive analytical technique like HPLC-UV for quantification ensures accurate measurement of the dissolved analyte, free from interference from undissolved particles.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate (e.g., ~10 mg) to a 2 mL glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add 1 mL of the selected solvent to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for 24-48 hours. A 24-hour time point is standard, but a 48-hour sample should be taken to confirm that equilibrium has been reached (i.e., the concentration does not significantly increase).

-

Phase Separation: After equilibration, allow the vials to stand for at least 1 hour to let the solid settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant. Crucially, do not disturb the solid pellet. For added certainty, the supernatant can be filtered through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

-

Dilution & Quantification: Prepare a dilution series of the supernatant in a suitable mobile phase. Quantify the concentration of the compound against a standard calibration curve using a validated HPLC-UV method.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile (ACN) and Water with 0.1% Formic Acid (FA). A typical starting point could be 60:40 ACN:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at a wavelength of maximum absorbance (determined via a UV scan, e.g., 254 nm or 280 nm).

-

Calibration: Prepare a standard curve from a 1 mg/mL stock solution of the compound in ACN, with concentrations ranging from 1 µg/mL to 200 µg/mL.

Hypothetical Results and Data Interpretation

The following table summarizes the expected thermodynamic solubility data for Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate, based on its likely chemical structure as a polar organic salt.

| Solvent | Solvent Class | Dielectric Constant (ε) | Hypothetical Solubility @ 25°C (mg/mL) | Classification |

| Water (pH 7.0) | Polar Protic | 80.1 | > 100 | Very Soluble |

| Methanol (MeOH) | Polar Protic | 32.7 | 50 - 75 | Freely Soluble |

| Ethanol (EtOH) | Polar Protic | 24.5 | 20 - 30 | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 100 | Very Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | > 100 | Very Soluble |

| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 5 - 10 | Sparingly Soluble |

| Acetone | Polar Aprotic | 20.7 | 1 - 5 | Slightly Soluble |

| Dichloromethane (DCM) | Nonpolar | 9.1 | < 0.1 | Practically Insoluble |

| Toluene | Nonpolar | 2.4 | < 0.1 | Practically Insoluble |

| Hexanes | Nonpolar | 1.9 | < 0.1 | Practically Insoluble |

Interpretation of Results

The data clearly illustrate the behavior of a polar salt. The compound exhibits high solubility in polar protic solvents like water and alcohols, and in polar aprotic solvents like DMSO and DMF. This is driven by strong ion-dipole and hydrogen bonding interactions. The trifluoroborate anion (BF3-) and the potassium cation (K+) readily dissociate and are solvated by polar molecules. The morpholino and pyridine moieties also contribute to polarity.

Conversely, the compound is practically insoluble in nonpolar solvents such as DCM, toluene, and hexanes. These solvents lack the ability to solvate the charged ions effectively, making the dissolution process energetically unfavorable. The low solubility in acetonitrile compared to other polar aprotic solvents may suggest that specific hydrogen bond accepting capabilities of solvents like DMSO and DMF play a significant role.

The following diagram illustrates the relationship between solvent polarity and the dissolution of the ionic compound.

Caption: Energetics of Dissolution in Polar vs. Nonpolar Solvents.

Conclusion and Future Directions

The hypothetical solubility profile of Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate indicates it is a highly polar compound, best suited for use in polar solvent systems. Its high solubility in water, DMSO, and DMF makes it a versatile reagent for a wide range of reaction conditions. For synthetic applications, these solvents would be excellent choices. For pharmaceutical development, the high aqueous solubility is a highly desirable characteristic, suggesting that bioavailability is unlikely to be limited by the dissolution rate.

Further studies should investigate the pH-dependent solubility profile, as the pyridine nitrogen can be protonated, potentially altering solubility. Additionally, temperature effects and a solid-state characterization (polymorphism screening) would provide a more complete picture for process chemistry and formulation development.

References

-

Darses, S., & Genêt, J. P. (2008). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 108(1), 288-325. URL: [Link]

-

Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. URL: [Link]

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. URL: [Link]

Unlocking New Therapeutic Frontiers: A Technical Guide to Novel Research Areas for Morpholinopyridine Compounds

Introduction: The Morpholinopyridine Scaffold - A Privileged Structure in Modern Drug Discovery

The morpholinopyridine core, a heterocyclic scaffold integrating the favorable physicochemical properties of both morpholine and pyridine rings, has emerged as a cornerstone in contemporary medicinal chemistry. The morpholine moiety, with its saturated, non-planar structure and basic nitrogen atom, often imparts improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles to drug candidates[1][2]. This is largely due to its ability to form hydrogen bonds through its oxygen atom and its overall electron-deficient nature, which allows for beneficial hydrophobic interactions[3]. The pyridine ring, an isostere of benzene, provides a key aromatic system capable of a wide range of interactions, including π-stacking and hydrogen bonding, and serves as a versatile anchor for further chemical modification[4][5].

Historically, this scaffold has been extensively and successfully explored in the realm of oncology, particularly in the development of kinase inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway[1][6][7][8][9][10]. The morpholine group has been identified as a crucial pharmacophore, frequently forming a key hydrogen bond within the ATP-binding pocket of these kinases[8][9]. While this has led to the discovery of potent anti-cancer agents, the full therapeutic potential of the morpholinopyridine scaffold remains largely untapped.

This technical guide moves beyond the well-trodden path of kinase inhibition to illuminate novel and promising research avenues for morpholinopyridine compounds. We will delve into the scientific rationale and provide actionable experimental workflows for exploring their potential in neurodegenerative diseases, the challenging arena of protein-protein interactions, and the burgeoning fields of antiviral therapeutics and epigenetic modulation. This document is intended to serve as a strategic blueprint for researchers, scientists, and drug development professionals poised to innovate at the cutting edge of medicinal chemistry.

Part 1: Repurposing the Morpholinopyridine Scaffold for Neurodegenerative Diseases

The global burden of neurodegenerative diseases, such as Alzheimer's and Parkinson's, necessitates the development of novel therapeutic strategies. The morpholine scaffold has recently gained significant attention for its role in modulating enzymes critically implicated in these neurodegenerative processes, including cholinesterases and monoamine oxidases[6][11][12].

Scientific Rationale: Targeting Key Enzymes in Neurodegeneration

-

Cholinesterase Inhibition: In Alzheimer's disease, the decline in the neurotransmitter acetylcholine (ACh) is a key pathological feature. Inhibiting the enzymes that break down ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a clinically validated therapeutic approach. Morpholine-containing compounds have shown potent inhibitory activity against both AChE and BChE[11][13][14][15]. The morpholine ring can engage in crucial interactions within the active site gorge of these enzymes, offering a promising structural framework for the design of new inhibitors.

-

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are enzymes that catabolize monoamine neurotransmitters like dopamine and serotonin. Inhibition of MAO-B is a therapeutic strategy in Parkinson's disease to increase dopamine levels. Morpholine-based compounds have been identified as potent and selective MAO-B inhibitors[11][14][16][17]. The inherent physicochemical properties of the morpholine moiety can contribute to blood-brain barrier permeability, a critical requirement for CNS-targeting drugs[1].

Experimental Workflow: From Synthesis to Neuroprotective Evaluation

The following workflow outlines a systematic approach to explore morpholinopyridine compounds for neurodegenerative diseases.

Caption: A streamlined workflow for the discovery of neuro-active morpholinopyridine compounds.

Detailed Experimental Protocols

This protocol is adapted from the well-established Ellman's method for measuring AChE activity[18][19][20].

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Test morpholinopyridine compounds dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in Tris-HCl buffer.

-

Prepare stock solutions of ATCI and DTNB in Tris-HCl buffer.

-

Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., Donepezil) in Tris-HCl buffer containing a small percentage of DMSO.

-

-

Assay Setup:

-

In a 96-well plate, add 20 µL of each test compound dilution.

-

Add 140 µL of Tris-HCl buffer and 20 µL of DTNB solution to each well.

-

Include control wells with buffer and DMSO (negative control) and a reference inhibitor (positive control).

-

-

Enzyme Reaction:

-

Initiate the reaction by adding 20 µL of the AChE solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

-

Substrate Addition and Measurement:

-

Add 20 µL of the ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each compound concentration.

-

Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for each test compound.

-

This protocol utilizes a fluorometric method to detect hydrogen peroxide produced during the MAO-catalyzed reaction[3][4][12][21].

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

p-Tyramine (substrate for both MAO-A and MAO-B)

-

Amplex® Red reagent (fluorogenic probe)

-

Horseradish peroxidase (HRP)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Test morpholinopyridine compounds dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of MAO-A and MAO-B in potassium phosphate buffer.

-

Prepare a stock solution of p-Tyramine in water.

-

Prepare a reaction cocktail containing Amplex® Red and HRP in potassium phosphate buffer.

-

Prepare serial dilutions of the test compounds and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) in buffer with DMSO.

-

-

Assay Setup:

-

In a 96-well black plate, add 50 µL of the MAO-A or MAO-B enzyme solution to respective wells.

-

Add 50 µL of the test compound dilutions to the wells.

-

Include control wells with buffer and DMSO (negative control) and reference inhibitors (positive control).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Reaction Initiation and Measurement:

-

Start the reaction by adding 100 µL of the reaction cocktail containing the substrate p-Tyramine.

-

Immediately measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at regular intervals for 30 minutes.

-

-

Data Analysis:

-

Determine the rate of fluorescence increase for each well.

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 values for MAO-A and MAO-B inhibition.

-

Part 2: Targeting Challenging Protein-Protein Interactions (PPIs)

Modulating protein-protein interactions (PPIs) represents a significant and largely untapped frontier in drug discovery[19][22][23][24][25]. The morpholinopyridine scaffold, with its conformational flexibility and ability to present substituents in defined vectors, is an attractive starting point for designing small molecules that can disrupt these complex interfaces.

Scientific Rationale: The Case of KRAS-SOS1

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes, yet it has been notoriously difficult to target directly. A promising alternative strategy is to inhibit its interaction with Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor that activates KRAS[26][27][28][29]. Small molecules that disrupt the KRAS-SOS1 interaction have shown therapeutic potential. Recent studies have identified pyridopyrimidinone scaffolds as effective SOS1 inhibitors, providing a strong rationale for exploring the closely related and bioisosteric morpholinopyridine scaffold for this target[26].

Caption: Inhibition of the KRAS-SOS1 interaction by a novel morpholinopyridine compound.

Experimental Workflow for Developing PPI Inhibitors

A multi-tiered approach is essential for the successful discovery of morpholinopyridine-based PPI inhibitors.

Caption: A comprehensive workflow for the discovery and validation of PPI inhibitors.

Key Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive method for studying PPIs in a high-throughput format[25].

Materials:

-

Purified, tagged recombinant proteins (e.g., His-tagged SOS1 and GST-tagged KRAS)

-

Lanthanide-labeled anti-tag antibody (e.g., anti-His-Europium)

-

Fluorescently-labeled anti-tag antibody (e.g., anti-GST-Allophycocyanin)

-

Assay buffer

-

Test morpholinopyridine compounds

-

384-well low-volume black plates

-

TR-FRET compatible plate reader

Procedure:

-

Assay Setup:

-

Dispense a small volume of the test compound dilutions into the wells of a 384-well plate.

-

Add the tagged proteins (SOS1 and KRAS) to the wells.

-

Include controls for no inhibitor, no proteins, and single proteins.

-

-

Incubation:

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for protein interaction and compound binding.

-

-

Detection:

-

Add the TR-FRET antibody pair to the wells.

-

Incubate for another period (e.g., 60 minutes) to allow for antibody binding.

-

-

Measurement:

-

Measure the TR-FRET signal (emission at two wavelengths after excitation at one) using a compatible plate reader.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio.

-

Determine the percentage of inhibition of the PPI for each compound concentration.

-

Calculate the IC50 values.

-

CETSA is a powerful technique to confirm that a compound binds to its intended target in a cellular environment[1][7][8][9][10].

Materials:

-

Cancer cell line expressing the target protein (e.g., SOS1)

-

Cell culture medium and supplements

-

Test morpholinopyridine compounds

-

Lysis buffer

-

Antibody specific to the target protein

-

Western blotting reagents and equipment

Procedure:

-

Cell Treatment:

-

Culture cells to a suitable confluency.

-

Treat the cells with the test compound or vehicle (DMSO) for a specific duration.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures for a short period (e.g., 3 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thawing.

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

-

Quantify the amount of soluble target protein in the supernatant using Western blotting with a specific antibody.

-

-

Data Analysis:

-

Generate a melting curve for the target protein in the presence and absence of the compound.

-

A shift in the melting temperature indicates that the compound has bound to and stabilized (or destabilized) the target protein, confirming target engagement.

-

Part 3: Exploring the Frontier - Antiviral and Epigenetic Applications

While less explored, the morpholinopyridine scaffold holds speculative yet exciting potential in antiviral and epigenetic drug discovery.

Antiviral Potential

Pyridine derivatives have a long history of investigation as antiviral agents, with activity reported against a range of viruses[3][9][30][31][32][33][34]. The morpholinopyridine scaffold can be explored for its potential to inhibit viral entry, replication, or other key viral processes.

Proposed Research Direction: Design and synthesize a library of morpholinopyridine compounds and screen them against a panel of viruses (e.g., influenza, coronaviruses, flaviviruses) using cell-based antiviral assays.

This assay measures the ability of a compound to protect cells from virus-induced cell death[6][30][35][36][37].

Materials:

-

Host cell line susceptible to the virus of interest

-

Virus stock

-

Cell culture medium

-

Test morpholinopyridine compounds

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well plates

Procedure:

-

Cell Seeding: Seed host cells in a 96-well plate and allow them to adhere.

-

Compound Treatment and Infection:

-

Add serial dilutions of the test compounds to the cells.

-

Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

-

Include uninfected cells (cell control) and infected, untreated cells (virus control).

-

-

Incubation: Incubate the plate for a period sufficient for the virus to cause a cytopathic effect (CPE) in the control wells (typically 2-5 days).

-

Viability Measurement: Add the cell viability reagent to the wells and measure the signal (e.g., luminescence) according to the manufacturer's instructions.

-

Data Analysis:

-

Normalize the data to the cell and virus controls.

-

Calculate the EC50 (the concentration of compound that protects 50% of the cells from virus-induced death).

-

Determine the CC50 (the concentration of compound that causes 50% cytotoxicity in uninfected cells) in a parallel experiment.

-

Calculate the Selectivity Index (SI = CC50/EC50) to assess the therapeutic window.

-

Epigenetic Modulation

Epigenetic modifications play a crucial role in gene expression and are increasingly recognized as therapeutic targets in various diseases, including cancer[10][15][17][36][37]. The morpholinopyridine scaffold could be explored as a novel core for designing inhibitors of epigenetic "reader" proteins, such as bromodomains, which recognize acetylated histones.

Proposed Research Direction: Utilize scaffold hopping strategies from known bromodomain inhibitors to design morpholinopyridine analogues. Synthesize and screen these compounds for their ability to inhibit the binding of bromodomains to acetylated peptides.

Quantitative Data Summary

| Research Area | Key Targets | Representative Assay | Typical IC50/EC50 Range (for active compounds) |

| Neurodegenerative Diseases | AChE, BChE, MAO-A, MAO-B | Ellman's Assay, Fluorometric MAO Assay | 0.1 - 10 µM[13][16] |

| Protein-Protein Interactions | KRAS-SOS1 | TR-FRET, AlphaScreen | 0.01 - 5 µM[26] |

| Antiviral Activity | Viral polymerases, proteases, entry factors | CPE Inhibition Assay | 1 - 50 µM[3] |

| Epigenetic Modulation | Bromodomains (e.g., BRD4) | AlphaScreen, TR-FRET | 0.05 - 1 µM[38][39] |

Conclusion and Future Perspectives

The morpholinopyridine scaffold, while a stalwart in the field of kinase inhibitor design, possesses a rich and underexplored potential across a multitude of therapeutic areas. This guide has outlined several promising new research directions, providing the scientific rationale and detailed experimental frameworks to empower researchers to venture into these novel territories. By systematically exploring the potential of morpholinopyridine compounds in neurodegenerative diseases, as modulators of protein-protein interactions, and in antiviral and epigenetic applications, the scientific community can unlock new therapeutic modalities for some of the most challenging diseases of our time. The inherent "drug-like" properties of this scaffold, combined with its synthetic tractability, make it an ideal platform for the next generation of innovative medicines.

References

-

The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. National Institutes of Health. Available at: [Link]

-

Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. Available at: [Link]

-

Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Institutes of Health. Available at: [Link]

-

Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers. Available at: [Link]

-

Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers. Available at: [Link]

-

Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. National Institutes of Health. Available at: [Link]

-

Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. Available at: [Link]

-

Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. PubMed. Available at: [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Available at: [Link]

-

Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available at: [Link]

-

Cell-based ELISA for Antiviral Research. Creative Diagnostics. Available at: [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. Available at: [Link]

-

Cell-based Assays to Identify Inhibitors of Viral Disease. ResearchGate. Available at: [Link]

-

Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. PubMed Central. Available at: [Link]

-

Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. ACS Publications. Available at: [Link]

-

Cell-based Assays to Identify Inhibitors of Viral Disease. National Institutes of Health. Available at: [Link]

-

A biochemical method for cancer drug screening using the NanoBiT® Protein:Protein Interaction Assay. YouTube. Available at: [Link]

-

Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). PubMed. Available at: [Link]

-

Exploring Small Molecules Targeting Protein–Protein Interactions (PPIs): Advancements and Future Prospects. National Institutes of Health. Available at: [Link]

-

Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers. Available at: [Link]

-

Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed. Available at: [Link]

-

Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. National Institutes of Health. Available at: [Link]

-

Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PubMed Central. Available at: [Link]

-

Systematic Targeting of Protein-Protein Interactions. PubMed Central. Available at: [Link]

-

Pyridine: the scaffolds with significant clinical diversity. National Institutes of Health. Available at: [Link]

-

Pyridine: the scaffolds with significant clinical diversity. ResearchGate. Available at: [Link]

-

Cell-based assays for protein-protein interactions. European Pharmaceutical Review. Available at: [Link]

-

Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats. National Center for Biotechnology Information. Available at: [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]

-

In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Protein-Protein Interactions | PPI Drug Discovery. Domainex. Available at: [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PubMed Central. Available at: [Link]

-

Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors. National Institutes of Health. Available at: [Link]

-

(PDF) Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti- inflammatory agents †. ResearchGate. Available at: [Link]

-

Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer. PubMed Central. Available at: [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. Available at: [Link]

-

Direct inhibition of oncogenic KRAS by hydrocarbon-stapled SOS1 helices. PubMed Central. Available at: [Link]

-

Special Issue : Design, Synthesis and Development of Novel Antiviral Agents. MDPI. Available at: [Link]

-

Drug Discovery Targeting Bromodomain-Containing Protein 4. PubMed Central. Available at: [Link]

-

Novel Bromodomain BRD4 Inhibitors for Treating Cancer. National Institutes of Health. Available at: [Link]

-

Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. National Institutes of Health. Available at: [Link]

-

Bromodomain Inhibitors and Therapeutic Applications. PubMed Central. Available at: [Link]

-

Design, Synthesis and Bioactivity Evaluation of Target-Based Antiviral Drugs. MDPI. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]